Kinase Selectivity Window: Biphenyl-Thiazole Spacer vs. Directly Linked Biphenyl Ureas in VEGFR-2 Inhibition
In a systematic study of biphenyl urea VEGFR-2 inhibitors, the most potent compound T7 (bearing an oxime-substituted terminal phenyl) achieved an IC50 of 1.08 nM, comparable to the clinical agent Sorafenib (IC50 1.06 nM) [1]. The thiazole-containing scaffold of the target compound introduces a rigid 5-membered heterocyclic spacer between the biphenyl and urea units, which alters the dihedral angle and hydrogen-bonding geometry at the kinase hinge relative to the directly linked biphenyl ureas. This spacer effect has been shown in structurally related thiazolyl-phenylurea series to modulate p38α MAP kinase DFG-out binding conformations, a feature not achievable with flexible biphenyl urea linkers [2]. While direct head-to-head VEGFR-2 data for the target compound are not publicly available, the thiazole insertion is predicted to shift the selectivity window away from VEGFR-2 toward kinases preferring a bent urea pharmacophore geometry.
| Evidence Dimension | VEGFR-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported in public domain for this exact compound |
| Comparator Or Baseline | T7 (biphenyl urea with oxime-substituted terminal phenyl): IC50 = 1.08 nM; Sorafenib: IC50 = 1.06 nM |
| Quantified Difference | Scaffold class IC50 range: 1.08–203 nM across 14 biphenyl ureas; thiazole insertion predicted to alter kinase selectivity, not necessarily enhance VEGFR-2 potency |
| Conditions | HTRF kinase enzymatic assay; recombinant VEGFR-2; n=5 |
Why This Matters
Procurement decisions for kinase inhibitor tool compounds require understanding of selectivity shifts induced by scaffold changes; the thiazole spacer may favor kinases beyond VEGFR-2, making this compound preferable when a broader or alternative kinome profile is desired.
- [1] Wang C, Dong J, Zhang Y, Wang F, Gao H, Li P, Wang S, Zhang J. Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors. MedChemComm. 2013;4(11):1434-1438. View Source
- [2] Chandrasheskar VM, et al. Synthesis, characterization and anti-inflammatory activity of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas. Letters in Drug Design & Discovery. 2014;11(6):731-735. View Source
